4-Amino-3-nitrobenzophenone
CAS No.: 31431-19-3
Cat. No.: VC21338082
Molecular Formula: C13H10N2O3
Molecular Weight: 242.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 31431-19-3 |
---|---|
Molecular Formula | C13H10N2O3 |
Molecular Weight | 242.23 g/mol |
IUPAC Name | (4-amino-3-nitrophenyl)-phenylmethanone |
Standard InChI | InChI=1S/C13H10N2O3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H,14H2 |
Standard InChI Key | NGOOFAMQPUEDJM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Appearance | Light yellow or yellow powder |
Melting Point | 140-143 ºC |
4-Amino-3-nitrobenzophenone (CAS 31431-19-3) is an aromatic organic compound belonging to the benzophenone family. This compound features a benzophenone core structure with amino and nitro functional groups at the 4 and 3 positions, respectively, on one of the aromatic rings. The compound has gained importance in pharmaceutical development as both an intermediate and reference standard .
Benzophenone derivatives, particularly those containing 3-nitro-4-tert-amino groups, have been found to possess valuable pharmacological properties, making compounds like 4-Amino-3-nitrobenzophenone subjects of interest in pharmaceutical research . The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on adjacent positions creates an interesting electronic distribution that influences its reactivity and applications.
Chemical Properties and Structure
4-Amino-3-nitrobenzophenone has a well-defined molecular structure with specific chemical properties that determine its behavior in various reactions and applications.
Structural Identification
The compound consists of two phenyl rings connected by a carbonyl group, with one of the rings bearing amino and nitro substituents. Its molecular structure can be represented as (4-amino-3-nitrophenyl)(phenyl)methanone .
Chemical Identifiers
The following table summarizes the key chemical identifiers for 4-Amino-3-nitrobenzophenone:
Parameter | Value |
---|---|
Chemical Name | 4-Amino-3-nitrobenzophenone |
CAS Number | 31431-19-3 |
Molecular Formula | C₁₃H₁₀N₂O₃ |
Molecular Weight | 242.23 g/mol |
Exact Mass | 242.069138 |
MDL Number | MFCD00007154 |
Alternative Nomenclature
The compound is known by several synonyms in scientific literature:
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Methanone, (4-amino-3-nitrophenyl)phenyl-
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3-nitro-4-aminobenzophenone
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2-nitro-4-benzoylaniline
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(4-Amino-3-nitrophenyl)(phenyl)methanone
Physical Properties
4-Amino-3-nitrobenzophenone possesses distinct physical properties that are important for its characterization, purification, and application in various processes.
Appearance and Basic Properties
The compound appears as a yellow powder under standard conditions . Its color is characteristic of aromatic compounds containing nitro groups, which often impart yellow to orange hues.
Thermal Properties
Property | Value |
---|---|
Melting Point | 140-143 °C (literature) , 141 °C , 138-142 °C |
Boiling Point | 449.7±35.0 °C at 760 mmHg |
Flash Point | 225.8±25.9 °C |
Physical Constants
Property | Value |
---|---|
Density | 1.3±0.1 g/cm³ |
Refractive Index | 1.657 |
LogP | 3.42 |
PSA (Polar Surface Area) | 88.91000 |
Vapour Pressure | 0.0±1.1 mmHg at 25°C |
Water Solubility | 10 mg/L at 20°C |
Solubility Profile
The compound exhibits limited solubility in water (10 mg/L at 20°C) , which is consistent with its moderately high LogP value of 3.42, indicating a significant degree of lipophilicity. It demonstrates good solubility in organic solvents, particularly in acetone .
Synthesis Methods
Several methods have been developed for the synthesis of 4-Amino-3-nitrobenzophenone, with varying approaches, reagents, and conditions.
Synthetic Route from Fluorinated Precursor
One documented synthesis approach involves the conversion of (4-Fluoro-3-nitrophenyl)(phenyl)methanone to 4-Amino-3-nitrobenzophenone using ammonium hydroxide and N-ethyl-N,N-diisopropylamine in tetrahydrofuran .
Reaction Conditions:
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Reagents: Ammonium hydroxide (25%), N,N-diisopropylethylamine
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Solvent: Tetrahydrofuran
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Temperature: Room temperature (approximately 20°C)
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Duration: 24 hours
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Yield: 45%
Procedure Details:
The procedure involves adding the fluorinated precursor (130 mg, 530.16 μmol), ammonia (25%, 90 μL, 583.18 μmol), N,N-diisopropylethylamine (109 μL, 636.19 μmol), and tetrahydrofuran (2 mL) to a reaction vessel and stirring at room temperature for 24 hours. After reaction completion (monitored by TLC), the solvent is removed, and the mixture is acidified with 1 mol/L hydrochloric acid (15 mL). The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography using petroleum ether/ethyl acetate (5:1 volume ratio) as the eluent .
Benzoylation Route
Another synthetic approach involves the benzoylation of 9-nitroanisole in the presence of anhydrous ferric chloride as a catalyst to produce 4-methoxy-3-nitrobenzophenone, which can be further processed to obtain 4-Amino-3-nitrobenzophenone .
Applications and Uses
4-Amino-3-nitrobenzophenone finds applications in multiple fields, primarily in pharmaceutical research and development.
Pharmaceutical Intermediates
The compound serves as an important intermediate in the manufacture of Active Pharmaceutical Ingredients (APIs) . Its structural features, particularly the amino and nitro functional groups, provide versatile reactivity for further transformations in pharmaceutical synthesis routes.
Reference Standards
4-Amino-3-nitrobenzophenone is utilized as a reference standard for API Benzophenone in analytical applications . These applications include:
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Analytical method development
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Method validation (AMV)
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Quality control (QC) during synthesis and formulation stages of drug development
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Traceability against pharmacopeial standards such as the United States Pharmacopeia (USP) or European Pharmacopoeia (EP)
Parameter | Classification |
---|---|
Hazard Codes | Xi: Irritant |
Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Phrases | S26-S37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable gloves and eye/face protection) |
WGK Germany | 3 (Severe hazard to waters) |
Parameter | Specification |
---|---|
Appearance | Yellow Powder |
Purity | 98% Minimum |
Loss on Drying (L.O.D) | 0.5% Maximum |
Melting Range | 138-142°C |
Solubility | Soluble in Acetone |
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